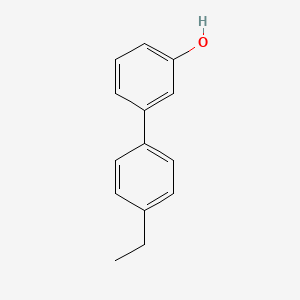

3-(4-Ethylphenyl)phenol

Description

3-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-ethylphenyl group

Properties

IUPAC Name |

3-(4-ethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABHAPYWNIPWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651797 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855412-81-6 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(4-Ethylphenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its simplicity and high efficiency, allowing for the synthesis of substituted phenols in very good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylphenyl)phenol can be scaled up using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild reaction conditions and high yield. Additionally, the ipso-hydroxylation method can be employed for large-scale production due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) and tin(II) chloride (SnCl₂) are commonly used reducing agents.

Major Products Formed

Oxidation: Quinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives

Reduction: Hydroquinones

Scientific Research Applications

Organic Synthesis

3-(4-Ethylphenyl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Nucleophilic Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Suzuki-Miyaura Coupling : This compound can be employed in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated that 3-(4-Ethylphenyl)phenol exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents.

- Anticancer Potential : Preliminary investigations have explored its effects on cancer cell lines, indicating possible pathways for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, 3-(4-Ethylphenyl)phenol has been investigated for:

- Drug Development : Its structure allows it to act as a pharmacophore in drug design. The compound's ability to interact with specific biological targets makes it valuable in the development of new therapeutics.

- Biochemical Probes : It can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Activity | In vitro studies demonstrated significant inhibition of bacterial growth at varying concentrations of 3-(4-Ethylphenyl)phenol. |

| Case Study 2 | Anticancer Research | The compound showed promise in reducing proliferation rates in certain cancer cell lines, suggesting potential for further development as an anticancer agent. |

| Case Study 3 | Organic Synthesis | Utilized as an intermediate in the synthesis of novel biaryl compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . This sulfation process is crucial for its metabolism and excretion. Additionally, the compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a significant role in its biological effects .

Comparison with Similar Compounds

3-(4-Ethylphenyl)phenol can be compared with other similar compounds such as:

Biological Activity

3-(4-Ethylphenyl)phenol, also known as 4-ethyl-3-phenylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and toxicological effects, supported by relevant data and case studies.

Chemical Structure and Properties

3-(4-Ethylphenyl)phenol has the molecular formula and a molecular weight of 210.26 g/mol. Its structure features a phenolic group substituted with an ethyl group at the para position relative to the hydroxyl group. This configuration may influence its biological activity, particularly in terms of interaction with biological targets.

1. Antimicrobial Activity

Research indicates that phenolic compounds, including 3-(4-Ethylphenyl)phenol, exhibit antimicrobial properties. For instance, certain studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

A study by Hussain et al. (2019) highlighted that phenolic compounds possess significant antibacterial activity against common pathogens, suggesting that 3-(4-Ethylphenyl)phenol may have similar effects. The mechanism of action is thought to involve the chelation of metal ions and disruption of electron transport chains in microbial cells.

2. Anticancer Properties

The anticancer potential of 3-(4-Ethylphenyl)phenol has also been investigated. In vitro studies have demonstrated that certain phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

For example, a recent screening assay evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that some derivatives exhibited selective toxicity towards leukemia cells at concentrations around 10 µM . Although specific data on 3-(4-Ethylphenyl)phenol is limited, its structural similarity to other bioactive phenols suggests potential anticancer activity.

Toxicological Considerations

Despite its potential benefits, 3-(4-Ethylphenyl)phenol may pose risks at elevated concentrations. Toxicological studies indicate that phenolic compounds can lead to cellular damage, particularly in gastrointestinal cells when present in high amounts. For instance, concentrations above 0.5 mM have been associated with significant reductions in cell viability and DNA damage in colonocyte cultures .

Moreover, the compound has been noted for its potential toxicity in humans, capable of causing respiratory distress and cardiovascular issues at high exposure levels .

Case Study: Microbial Interaction

A study examining gut microbiome interactions found that certain metabolites derived from phenolic compounds could influence neurological health by modulating gut-brain signaling pathways. Specifically, the presence of 4-ethylphenol (a related compound) was correlated with behavioral changes in animal models . This suggests a potential therapeutic avenue for neurodevelopmental disorders through dietary modulation of phenolic intake.

Research Findings: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), various phenolic compounds were tested against a panel of cancer cell lines. While specific results for 3-(4-Ethylphenyl)phenol were not detailed, similar compounds showed varied levels of sensitivity across different cancer types . This reinforces the need for further targeted studies on 3-(4-Ethylphenyl)phenol to elucidate its specific anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.